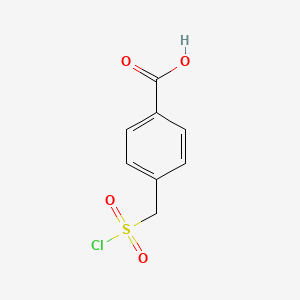
4-((Chlorosulfonyl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-((Chlorosulfonyl)methyl)benzoic acid” is an organic compound that is used as a chemical reagent in various applications . It is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula ClSO2C6H4CO2H . The compound has a molecular weight of 220.63 .Chemical Reactions Analysis
“this compound” is used as a reagent in various chemical reactions. For example, it is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis
“this compound” is an off-white to beige powder . It has a melting point of 233-235 °C .科学研究应用
4-((Chlorosulfonyl)methyl)benzoic acid has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, including the synthesis of polymers, pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as an intermediate in the synthesis of complex molecules. This compound is also used in the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it is used in the synthesis of polymeric materials for biomedical applications.
作用机制
4-((Chlorosulfonyl)methyl)benzoic acid is a highly reactive organic compound and its reactivity is due to its ability to form strong bonds with other molecules. The reaction of this compound with other molecules is catalyzed by the presence of a Lewis acid such as aluminum chloride or boron trifluoride. The reaction of this compound with other molecules is also catalyzed by the presence of a nucleophile, such as an amine or alcohol. The reaction proceeds through a nucleophilic substitution reaction, where the nucleophile reacts with the electrophilic carbon atom of the this compound molecule.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, it has been found to have an effect on the central nervous system, as it has been found to have an effect on neurotransmission and to modulate the release of certain neurotransmitters.
实验室实验的优点和局限性
The main advantage of using 4-((Chlorosulfonyl)methyl)benzoic acid in laboratory experiments is its highly reactive nature, which makes it an ideal reagent for synthesizing a wide range of compounds. Additionally, its low toxicity makes it a safe reagent for use in laboratory experiments. However, this compound is highly corrosive and must be handled with care. Additionally, it is highly flammable and should be stored in a cool, dry place away from heat and flame.
未来方向
There are a number of potential future directions for the use of 4-((Chlorosulfonyl)methyl)benzoic acid in scientific research. These include the development of new catalytic reactions, the synthesis of new polymeric materials, and the development of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Finally, this compound could be used to synthesize new materials for energy storage and conversion, such as batteries and fuel cells.
合成方法
4-((Chlorosulfonyl)methyl)benzoic acid is synthesized by reacting benzoic acid with chlorosulfonic acid. The reaction is carried out in a two-step process. In the first step, benzoic acid is reacted with sulfuric acid to form a sulfonate ester. In the second step, the sulfonate ester is reacted with chlorosulfonic acid to form this compound. The reaction is carried out at a temperature of 60-80 degrees Celsius and a pressure of 0.2-0.3 MPa. The reaction is complete when the reaction mixture has a pH of 3-4.
安全和危害
属性
IUPAC Name |
4-(chlorosulfonylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYFDUEPISFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


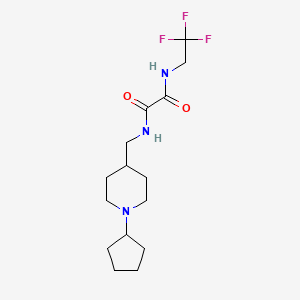
![Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2597629.png)
![8-Oxa-1-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2597630.png)
![2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate](/img/structure/B2597633.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2597634.png)
![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2597635.png)
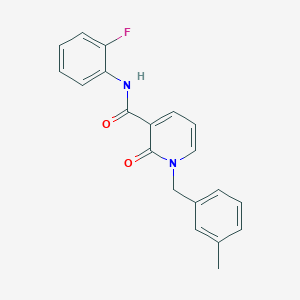
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B2597640.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2597642.png)
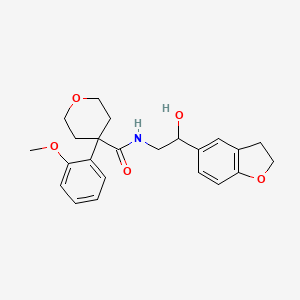
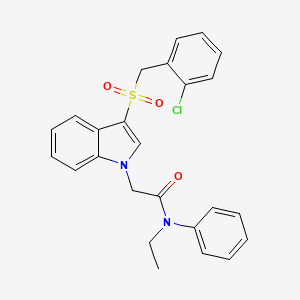
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-chloropyridine-3-carboxylate](/img/structure/B2597647.png)
![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597648.png)